3-Quinolinecarbonitrile
Overview
Description
3-Quinolinecarbonitrile derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a quinoline core structure with a carbonitrile group at the third position.
Synthesis Analysis
The synthesis of 3-Quinolinecarbonitrile derivatives has been achieved through various methods. One approach involves a four-component domino strategy under solvent-free microwave conditions, which has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles with potential applications as fluorescent chemosensors for Fe3+ ions . Another method includes a one-pot multicomponent reaction using aldehyde, ethyl cyanoacetate, and ammonium acetate, leading to compounds with promising antibacterial activity . Additionally, a catalyst-free synthesis involving quinoline N-oxides, aryldiazonium salts, and acetonitrile has been reported for the formation of 2-anilinoquinolines and 3-hydroxyquinolines .
Molecular Structure Analysis
The molecular structure of 3-Quinolinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a representative compound was confirmed by single crystal X-ray diffraction . Computational studies, including density functional theory (DFT), have been employed to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
3-Quinolinecarbonitrile derivatives can undergo a variety of chemical reactions. For example, a C-C bond formation at the C-2 position of a quinoline ring has been demonstrated, leading to the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives with PDE4 inhibitory properties . Halogenated derivatives have been prepared through the interaction of hydroxyquinolines with α-cyanocinnamonitriles, showing significant cytotoxic activity against human tumor cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Quinolinecarbonitrile derivatives have been studied through experimental and computational methods. DFT studies have provided insights into the molecular hardness, ionization energy, electron affinity, and total energy of these compounds . Additionally, natural bond orbital (NBO) analysis, nonlinear optical (NLO) behavior, and thermodynamic properties have been investigated, revealing the reactive sites for nucleophilic attack and the potential for nonlinear optical applications .
Scientific Research Applications
Plasma Polymerization and Optical Properties
- Plasma-Polymerized 3-Quinolinecarbonitrile (PP3QCN) : This novel conjugated polynitrile thin film shows significant potential in optoelectronics due to its blue emission and high photoluminescence intensity at about 475 nm wavelength. Such materials can be crucial for the development of devices like LEDs and photodiodes (Zhao, 2008).
Photovoltaic Applications
- Organic-Inorganic Photodiode Fabrication : Quinoline derivatives have been used to create films for photodiode fabrication, demonstrating rectification behavior and photovoltaic properties. This suggests their suitability in solar energy applications and as photodiodes (Zeyada et al., 2016).
Antibacterial Agents
- Potential Antibacterial Behavior : New quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Khan et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Quinoline derivatives have shown effective adsorption and corrosion inhibition properties on iron surfaces. This application is crucial in protecting metal infrastructure and equipment from corrosion-related damages (Erdoğan et al., 2017).
Kinase Inhibition for Cancer Treatment
- Kinase Inhibitors in Cancer Therapy : Quinolinecarbonitriles have been identified as effective inhibitors of EGFR and Src tyrosine kinase, which are significant in cancer treatment. This application is crucial in developing new cancer therapies (Boschelli, 2002).
Pesticidal Activities
- Application in Pesticides : Quinoline derivatives have been used to synthesize novel compounds with herbicidal, fungicidal, and insecticidal activities. This application is essential in agriculture for pest control (Liu et al., 2020).
Safety And Hazards
When handling 3-Quinolinecarbonitrile, it is advised to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided and adequate ventilation should be ensured . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Future Directions
The 3-Quinolinecarbonitrile template was utilized to develop an irreversible inhibitor of EGFr, EKB-569, which is currently in clinical trials for the treatment of cancer . Further manipulation of the 3-Quinolinecarbonitrile core provided tricyclic analogs, with the most potent kinase inhibitory activity observed with a benzo[g]quinoline-3-carbonitrile ring system . It was also found that 3-Quinolinecarbonitriles with a 7-thiophene or phenyl substituent were potent Src kinase inhibitors .
properties
IUPAC Name |
quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZYYBQGTSGDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188400 | |
Record name | Quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarbonitrile | |
CAS RN |
34846-64-5 | |
Record name | 3-Quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34846-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Quinolinecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GHZ8PDL63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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